4-nitro-1,3-benzothiazol-5-amine hydrochloride
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Overview
Description
4-nitro-1,3-benzothiazol-5-amine hydrochloride is a chemical compound with the molecular formula C7H6ClN3O2S. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure.
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Mode of Action
tuberculosis . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .
Biochemical Pathways
Benzothiazole derivatives have been shown to exhibit anti-tubercular activity .
Result of Action
Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-Nitrobenzo[d]thiazol-5-amine hydrochloride are not fully understood yet. It is known that thiazole derivatives, to which this compound belongs, have been found to exhibit diverse biological activities . They can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules
Cellular Effects
The cellular effects of 4-Nitrobenzo[d]thiazol-5-amine hydrochloride are not well-documented. Thiazole derivatives have been shown to have significant effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 4-Nitrobenzo[d]thiazol-5-amine hydrochloride is not yet fully understood. Thiazole derivatives have been shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
The synthesis of 4-nitro-1,3-benzothiazol-5-amine hydrochloride typically involves the nitration of benzo[d]thiazole derivatives followed by amination and subsequent conversion to the hydrochloride salt. One common synthetic route includes the following steps:
Nitration: Benzo[d]thiazole is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Amination: The nitro compound is then reduced to the corresponding amine using reducing agents such as iron powder and hydrochloric acid.
Hydrochloride Formation: The resulting amine is treated with hydrochloric acid to form the hydrochloride salt.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
4-nitro-1,3-benzothiazol-5-amine hydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or iron powder and hydrochloric acid.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Common reagents and conditions used in these reactions include reducing agents (e.g., hydrogen gas, iron powder), oxidizing agents (e.g., potassium permanganate), and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-nitro-1,3-benzothiazol-5-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
4-nitro-1,3-benzothiazol-5-amine hydrochloride can be compared with other benzothiazole derivatives, such as:
5-Nitrobenzo[d]thiazol-2-amine: Similar in structure but with the nitro group at a different position, leading to different chemical and biological properties.
2-Aminobenzothiazole: Lacks the nitro group, resulting in different reactivity and applications.
Benzothiazole: The parent compound without any substituents, used as a starting material for various derivatives.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
4-nitro-1,3-benzothiazol-5-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2S.ClH/c8-4-1-2-5-6(9-3-13-5)7(4)10(11)12;/h1-3H,8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSGBQZDYZAQBPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1N)[N+](=O)[O-])N=CS2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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